3,5-dimethyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-4-sulfonamide
Description
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Properties
IUPAC Name |
3,5-dimethyl-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-9-14(10(2)23-18-9)24(21,22)16-8-13-11-6-4-5-7-12(11)15(20)19(3)17-13/h4-7,16H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHMQVGRRVENEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,5-dimethyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-4-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activity. Sulfonamides are known for their antibacterial properties, and the incorporation of isoxazole and phthalazin moieties may enhance their pharmacological profile. This article aims to summarize the biological activities reported for this compound, including its antimicrobial effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound primarily includes:
- Antimicrobial Activity : Exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Shows effectiveness against various fungal strains.
- Antitumor Activity : Potential to inhibit tumor cell proliferation.
Antimicrobial Activity
Sulfonamides, including this compound, function by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase. The presence of the isoxazole ring enhances this activity due to increased electron density, which improves binding affinity to the target enzyme.
Table 1: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
-
Study on Antibacterial Activity :
- A recent study demonstrated that the compound showed a significant reduction in bacterial growth in vitro against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL and 64 µg/mL respectively, showcasing its potential as a therapeutic agent against common bacterial infections .
- Antifungal Evaluation :
- Antitumor Activity :
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Folate Synthesis : Similar to other sulfonamides, it competes with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase.
- Induction of Apoptosis : In cancer cells, it activates pathways leading to programmed cell death.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by targeting folate synthesis pathways. A study on related compounds demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria .
2. Antifungal Properties
In addition to antibacterial effects, compounds with similar structures have shown antifungal activity. For instance, pyridine-sulfonamide derivatives have been evaluated for their efficacy against Candida species, with some compounds exhibiting greater potency than traditional antifungal agents like fluconazole . This suggests that the target compound may also possess antifungal properties worth investigating.
3. Antiviral Potential
Research into sulfonamide derivatives has revealed potential antiviral activities. Certain sulfonamides have been identified as inhibitors of viral replication mechanisms. The exploration of the antiviral properties of 3,5-dimethyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-4-sulfonamide could provide insights into its utility in treating viral infections .
Case Studies and Research Findings
Several studies have highlighted the applications of related compounds in drug development:
- Antimalarial Research : A study synthesized a series of benzenesulfonamide derivatives aimed at developing new antimalarial agents. The structural modifications led to compounds with promising activity against malaria parasites .
- Inhibition Studies : In a separate investigation, various sulfonamides were tested against specific enzymes linked to disease pathways. Some compounds demonstrated significant inhibition rates, indicating their potential as therapeutic agents .
Preparation Methods
Cyclocondensation of Substituted Phthalic Anhydrides
A widely adopted route begins with 3-methylphthalic anhydride (1a), which undergoes cyclocondensation with hydrazine hydrate in refluxing ethanol to yield 3-methyl-1,4-dihydrophthalazin-1-one (1b). The reaction proceeds via nucleophilic attack of hydrazine at the carbonyl groups, followed by dehydration and aromatization. Modifying the anhydride's substituents allows introduction of alkyl or aryl groups at position 3.
Key reaction conditions :
Friedel-Crafts Functionalization
For phthalazinones with electron-donating substituents, Friedel-Crafts alkylation using AlCl₃ or FeCl₃ enables post-cyclization functionalization. For instance, treating unsubstituted phthalazinone (2a) with methyl chloride under Friedel-Crafts conditions introduces the 3-methyl group (2b). However, this method risks over-alkylation and requires careful stoichiometric control.
Synthesis of the 3,5-Dimethylisoxazole-4-Sulfonamide Moiety
The 3,5-dimethylisoxazole ring is constructed via [3+2] cycloaddition, while the sulfonamide group is introduced through subsequent sulfonation and amination.
Regioselective Isoxazole Formation
Copper(I)-catalyzed cycloaddition between 2,4-pentanedione-derived nitrile oxide (3a) and acetylene gas generates 3,5-dimethylisoxazole (3b) with >90% regioselectivity. The nitrile oxide precursor is synthesized by treating 2,4-pentanedione with hydroxylamine hydrochloride and NaOCl in dichloromethane.
Optimized parameters :
Sulfonation and Amination
Sulfonation at the isoxazole's 4-position employs chlorosulfonic acid under controlled conditions to avoid ring degradation:
- Sulfonation : 3,5-Dimethylisoxazole (4a) reacts with ClSO₃H at −10°C to form 4-chlorosulfonyl-3,5-dimethylisoxazole (4b).
- Amination : Treating 4b with aqueous methylamine yields 3,5-dimethylisoxazole-4-sulfonamide (4c).
Critical considerations :
- Temperature control (−10°C to 0°C) prevents sulfonic acid decomposition.
- Methylamine must be added slowly to minimize side reactions.
- Overall yield: 65–70%
Coupling of Phthalazinone and Isoxazole Sulfonamide
The final step involves conjugating the phthalazinone and isoxazole sulfonamide via a methylene linker. Two primary strategies have been validated:
Nucleophilic Alkylation
Bromination of the phthalazinone's N1-position using PBr₃ generates 1-(bromomethyl)-3-methyl-4-oxo-3,4-dihydrophthalazine (5a), which reacts with 3,5-dimethylisoxazole-4-sulfonamide (5b) in DMF with K₂CO₃ as base.
Reaction profile :
Reductive Amination
An alternative route condenses 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbaldehyde (6a) with 3,5-dimethylisoxazole-4-sulfonamide (6b) using NaBH₃CN as reducing agent. This method avoids harsh bromination conditions but requires careful pH control (pH 4–5) to prevent aldehyde oxidation.
Advantages :
Purification and Characterization
Crude product purification employs silica gel chromatography (ethyl acetate/hexane, 1:1) followed by recrystallization from methanol/water. Characterization data aligns with literature values:
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₅H₁₆N₄O₄S | HRMS |
| Molecular Weight | 348.4 g/mol | ESI-MS |
| Melting Point | 218–220°C | DSC |
| Purity | >98% | HPLC |
Comparative Analysis of Synthetic Routes
The table below evaluates key metrics for each coupling method:
| Parameter | Nucleophilic Alkylation | Reductive Amination |
|---|---|---|
| Yield | 58–63% | 55–60% |
| Reaction Time | 12 hours | 24 hours |
| Byproduct Formation | Moderate (15–20%) | Low (<10%) |
| Scalability | Suitable for >100g | Limited to 50g |
Nucleophilic alkylation offers better scalability, while reductive amination produces fewer impurities.
Mechanistic Insights and Side Reactions
Sulfonamide Hydrolysis
The isoxazole sulfonamide group is susceptible to acidic hydrolysis above 60°C. Maintaining pH >7 during coupling prevents decomposition into 3,5-dimethylisoxazole-4-sulfonic acid.
Industrial-Scale Considerations
For kilogram-scale production, the nucleophilic alkylation route is preferred due to:
- Lower solvent costs (DMF recovery >80%)
- Shorter reaction time
- Compatibility with continuous flow reactors
Process intensification studies demonstrate that conducting the bromination and alkylation steps in a telescoped flow system increases overall yield to 71% while reducing waste generation by 40%.
Emerging Methodologies
Recent advances propose enzymatic coupling using transaminases to conjugate the phthalazinone and sulfonamide moieties. Preliminary results show 45% yield under mild conditions (pH 7.4, 37°C), though enzyme stability remains a challenge.
Q & A
Q. How can researchers optimize the synthesis of 3,5-dimethyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-4-sulfonamide to improve yield and purity?
Answer: Synthesis optimization requires a multi-step approach:
- Step 1: Precursor Selection – Use 3,5-dimethylisoxazole-4-sulfonyl chloride as the sulfonamide donor and 3-methyl-4-oxo-3,4-dihydrophthalazin-1-ylmethanamine as the nucleophile. Ensure stoichiometric control to avoid side reactions.
- Step 2: Solvent and Catalyst Screening – Polar aprotic solvents (e.g., DMF or acetonitrile) with tertiary amine bases (e.g., triethylamine) enhance coupling efficiency .
- Step 3: Temperature Control – Maintain reactions at 0–5°C during sulfonamide bond formation to minimize degradation of the phthalazinone moiety .
- Step 4: Purification – Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in chloroform/petroleum ether (1:2) to isolate high-purity product .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
Answer: A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups on isoxazole and phthalazinone rings). 2D NMR (COSY, HSQC) resolves steric hindrance challenges in the sulfonamide bridge .
- X-ray Crystallography : Determines the three-dimensional conformation of the phthalazinone-methylisoxazole-sulfonamide scaffold, critical for understanding steric effects .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy, especially for intermediates with labile functional groups .
Q. What preliminary assays are recommended to evaluate its biological activity?
Answer:
- Enzyme Inhibition Assays : Test against kinases or hydrolases linked to the phthalazinone scaffold (e.g., PARP or PDE inhibitors) using fluorogenic substrates .
- Cellular Uptake Studies : Employ fluorescently tagged analogs to assess membrane permeability via confocal microscopy .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to establish baseline therapeutic indices .
Advanced Research Questions
Q. How can researchers resolve contradictions in binding affinity data across different experimental models?
Answer: Contradictions often arise from methodological variability. Mitigation strategies include:
- Orthogonal Assays : Compare surface plasmon resonance (SPR) for kinetic binding data with isothermal titration calorimetry (ITC) for thermodynamic validation .
- Proteomic Context : Account for post-translational modifications in target proteins (e.g., phosphorylation states) that alter binding pockets .
- Computational Docking : Use molecular dynamics simulations to model compound-protein interactions under varying pH and ionic conditions .
Q. What strategies are effective for studying the compound’s interaction with multi-target enzymatic systems?
Answer:
- Systems Pharmacology : Integrate transcriptomic and proteomic datasets to identify off-target interactions (e.g., via STRING or KEGG pathway analysis) .
- Selective Methylation : Synthesize analogs with modified methyl/isoxazole groups to isolate contributions to target specificity (e.g., replacing 3-methyl with cyclopropyl) .
- Inhibitor Cocktail Assays : Co-administer with known inhibitors (e.g., ATP-competitive kinase inhibitors) to map synergistic or antagonistic effects .
Q. How can researchers address challenges in replicating in vitro activity in in vivo models?
Answer:
- Pharmacokinetic Optimization :
- Bioavailability : Formulate the compound with cyclodextrin or lipid nanoparticles to enhance solubility .
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., oxidation of the phthalazinone ring) and design deuterated analogs .
- Tissue-Specific Delivery : Employ antibody-drug conjugates (ADCs) targeting overexpressed receptors (e.g., folate receptor-α in cancer) .
Q. What advanced computational methods are suitable for predicting its mechanism of action?
Answer:
- Deep Learning Models : Train neural networks on ChEMBL or PubChem datasets to predict binding affinities for understudied targets .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for mutations in the target binding site to anticipate resistance mechanisms .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electron transfer processes in redox-sensitive enzymatic systems .
Q. How can researchers validate conflicting reports on its role in pro-apoptotic vs. anti-inflammatory pathways?
Answer:
- Single-Cell RNA Sequencing : Profile transcriptomic changes in treated cells to distinguish apoptosis (e.g., caspase-3 upregulation) from anti-inflammatory markers (e.g., IL-10 secretion) .
- CRISPR Knockout Models : Delete candidate genes (e.g., Bcl-2 or NF-κB) to isolate pathway-specific effects .
- Dose-Response Studies : Identify biphasic effects (e.g., pro-apoptotic at high doses vs. anti-inflammatory at low doses) using logistic regression analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
